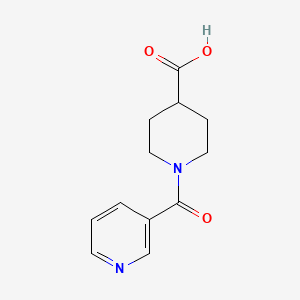

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a 6,7-dihydro-1H-indole ring, which is a prevalent moiety in selected alkaloids . The compound also contains a carboxylic acid ethyl ester group .Physical And Chemical Properties Analysis

This compound has several physical and chemical properties, including its melting point, boiling point, and density . Its molecular formula and molecular weight are also known .Aplicaciones Científicas De Investigación

Proteomics Research

This compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Preparation of Biologically Active Compounds

The compound is used as a reactant for the preparation of various biologically active compounds . These include CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and antiproliferative agents against human leukemia K562 cells .

Anti-HIV-1 Agents

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties . This compound could potentially be used in the synthesis of such derivatives.

Organic Building Blocks

This compound is used as an organic building block in various chemical reactions . Organic building blocks are used in the construction of complex organic compounds, including pharmaceuticals, polymers, and dyes.

Heterocyclic Chemistry

The compound is used in heterocyclic chemistry . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are seen in many areas of chemistry and biology, as they often possess significant biological activity.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWXQGFYAOETKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354721 |

Source

|

| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

CAS RN |

333780-20-4 |

Source

|

| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)